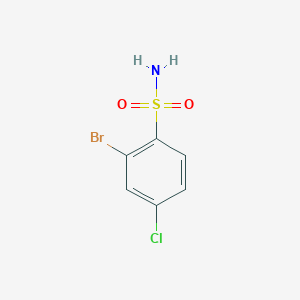![molecular formula C15H19NO3S2 B2363899 N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide CAS No. 1708401-71-1](/img/structure/B2363899.png)
N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide, commonly known as TAK-715, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
Research by Bogza et al. (2018) explored the synthesis of N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes, a class of compounds related to N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide. These compounds were used to prepare 4,5-dihydrothieno[3,2-c]quinoline derivatives, demonstrating moderate to high fluorescence quantum yields. These findings suggest potential applications in optical materials, such as invisible ink dyes (Bogza et al., 2018).
DNA Binding and Anticancer Activity
González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide, for their ability to bind to DNA and cleave it. These complexes exhibited antiproliferative activity in human tumor cells, indicating potential applications in cancer research and treatment (González-Álvarez et al., 2013).
Polymer Functionalization
Hori et al. (2011) synthesized poly(N-tosyl-ethylene imine-alt-ethylene sulfide) using 4-methylbenzenesulfonamide derivatives, highlighting the role of sulfonamide derivatives in polymer chemistry. This work illustrates how such compounds can be used to functionalize polymers, enhancing their solubility and thermal properties (Hori et al., 2011).
Antimicrobial and Antiproliferative Agents
El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives and tested them for antimicrobial and antiproliferative properties. The study highlights the potential of sulfonamide derivatives in developing new pharmaceutical agents for treating infections and cancer (El-Gilil, 2019).
Propiedades
IUPAC Name |
N-[2-(hydroxymethyl)thiophen-3-yl]-N-methyl-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-11(2)12-4-6-13(7-5-12)21(18,19)16(3)14-8-9-20-15(14)10-17/h4-9,11,17H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXUIYXDYBQYDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

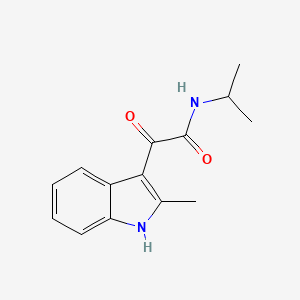
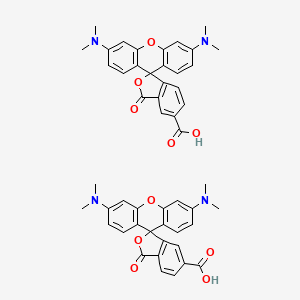
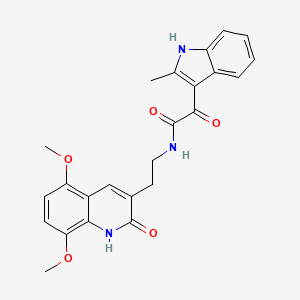
![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)
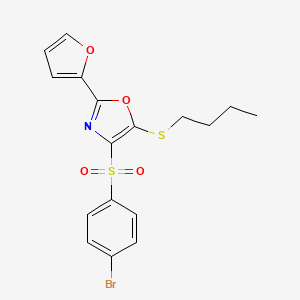
![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)
![S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate](/img/structure/B2363823.png)
![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2363826.png)
![N-[4-(diphenylcarbamoylamino)phenyl]acetamide](/img/structure/B2363827.png)
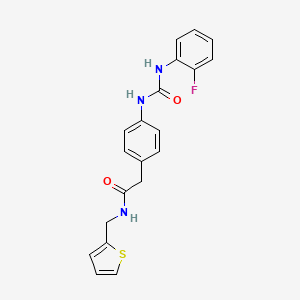
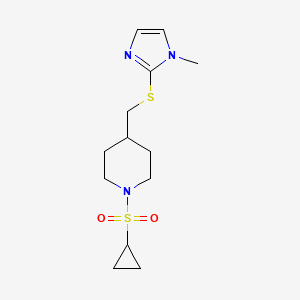
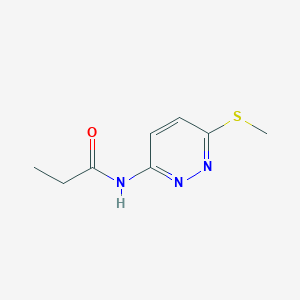
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2363833.png)
